![molecular formula C20H18O3 B15161050 (2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol CAS No. 682344-99-6](/img/structure/B15161050.png)
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is a complex organic compound featuring a pyrenyl group attached to a diol structure
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: undergoes various types of chemical reactions:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to modify the pyrenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the methoxy group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Major Products Formed: Oxidation can yield pyren-1-ylmethanol, while reduction can produce pyren-1-ylmethane.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Involvement in biochemical pathways related to its biological activity.
Comparison with Similar Compounds
(2S)-3-[(Pyren-1-YL)methoxy]propane-1,2-diol: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Pyren-1-ylmethanol, Pyren-1-ylmethane, and other pyrenyl derivatives.
Uniqueness: Its specific diol structure and methoxy group confer unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there a specific aspect you'd like to delve deeper into?
Properties
CAS No. |
682344-99-6 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2S)-3-(pyren-1-ylmethoxy)propane-1,2-diol |
InChI |
InChI=1S/C20H18O3/c21-10-17(22)12-23-11-16-7-6-15-5-4-13-2-1-3-14-8-9-18(16)20(15)19(13)14/h1-9,17,21-22H,10-12H2/t17-/m0/s1 |
InChI Key |
WQHGVTJIKDXENN-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COC[C@H](CO)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


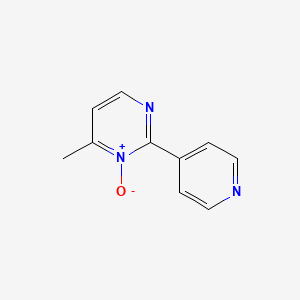
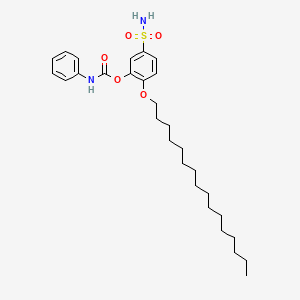
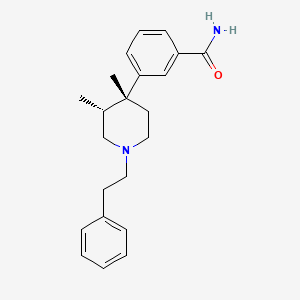
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
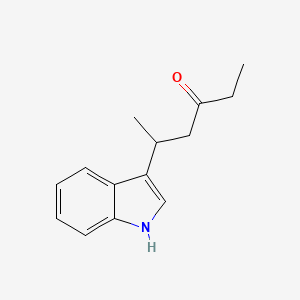
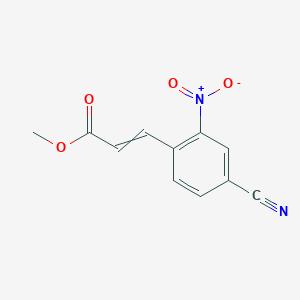
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
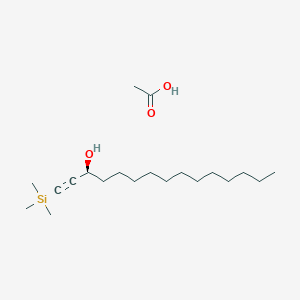
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
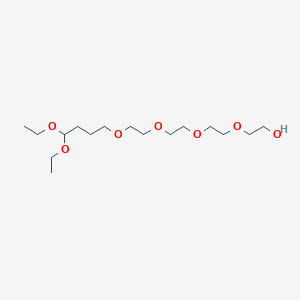
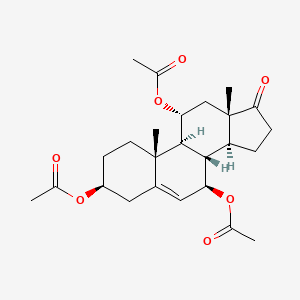
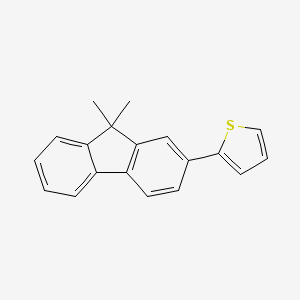
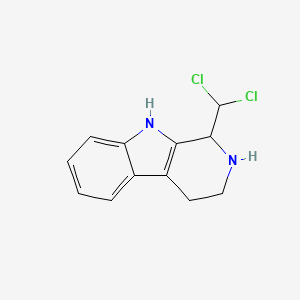
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)
